1-CHLORO-2-METHYL-2-HEPTANOL
Description
Properties
CAS No. |
157474-60-7 |
|---|---|
Molecular Formula |
C8H17ClO |
Molecular Weight |
164.673 |
IUPAC Name |
1-chloro-2-methylheptan-2-ol |
InChI |
InChI=1S/C8H17ClO/c1-3-4-5-6-8(2,10)7-9/h10H,3-7H2,1-2H3 |
InChI Key |
AQAXXHZUIZIQIL-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)(CCl)O |
Synonyms |
1-CHLORO-2-METHYL-2-HEPTANOL |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for the Elaboration of 1 Chloro 2 Methyl 2 Heptanol
Classical Approaches to Halogenated Tertiary Alcohol Synthesis
Traditional methods for synthesizing halohydrins and, by extension, halogenated tertiary alcohols, have long been established in the organic chemistry canon. These approaches typically involve fundamental reaction classes such as Grignard reactions, electrophilic additions to alkenes, and nucleophilic ring-opening of epoxides.
Grignard-Type Alkylation Pathways for Alcohol Formation
The Grignard reaction is a cornerstone of carbon-carbon bond formation and a powerful tool for the synthesis of alcohols. chemie-brunschwig.chpressbooks.pub To generate a tertiary alcohol like 1-chloro-2-methyl-2-heptanol, a Grignard reagent can be reacted with a suitable ketone. pressbooks.puborganicchemistrytutor.com
In the case of this compound, the synthesis would involve the reaction of a pentyl Grignard reagent, such as pentylmagnesium bromide, with 1-chloro-2-propanone. The nucleophilic pentyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the chloroketone. This addition leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the final tertiary alcohol product. organicchemistrytutor.comyoutube.com
The general reaction scheme is as follows:
Formation of the Grignard Reagent: An n-pentyl halide (e.g., 1-bromopentane) is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form pentylmagnesium bromide.
Nucleophilic Addition: The prepared Grignard reagent is then added to 1-chloro-2-propanone. The reaction is typically carried out at low temperatures to control its exothermicity.
Acidic Workup: The resulting magnesium alkoxide is hydrolyzed with a dilute acid (e.g., aqueous HCl or H₂SO₄) to protonate the alkoxide and yield this compound.
A related approach involves the reaction of a Grignard reagent with an epoxide. For instance, the synthesis of the similar compound 1-chloroheptan-2-ol (B3022108) has been achieved through the reaction of butylmagnesium bromide with 2-(chloromethyl)oxirane.
Table 1: Grignard-Type Synthesis of this compound
| Step | Reactants | Reagents/Solvents | Intermediate/Product |
| 1 | 1-Bromopentane, Magnesium | Diethyl ether (anhydrous) | Pentylmagnesium bromide |
| 2 | 1-Chloro-2-propanone, Pentylmagnesium bromide | Diethyl ether (anhydrous) | Magnesium alkoxide intermediate |
| 3 | Magnesium alkoxide intermediate | Aqueous HCl | This compound |
Electrophilic Addition Reactions to Olefinic Precursors
The addition of hypohalous acids (HOX) across a carbon-carbon double bond is a classic method for the synthesis of halohydrins. aakash.ac.inresearchgate.net For the synthesis of this compound, the logical olefinic precursor is 2-methyl-1-heptene (B91929). nist.govcymitquimica.com
The reaction proceeds via an electrophilic addition mechanism. Hypochlorous acid (HOCl), often generated in situ from a reagent like N-chlorosuccinimide (NCS) in the presence of water, is the key reactant. quora.comhoclshine.com The reaction follows Markovnikov's rule, where the electrophilic species (in this case, Cl⁺) adds to the less substituted carbon of the double bond, and the nucleophile (H₂O, which then deprotonates to -OH) adds to the more substituted carbon, which can better stabilize the partial positive charge in the transition state. libretexts.org
The mechanism can be summarized in the following steps:
Electrophilic Attack: The π-electrons of the double bond in 2-methyl-1-heptene attack the electrophilic chlorine atom of HOCl, forming a cyclic chloronium ion intermediate.
Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the more substituted carbon of the chloronium ion from the side opposite to the chlorine atom (anti-addition). This attack opens the three-membered ring.
Deprotonation: Finally, a proton is transferred from the oxonium ion intermediate to a water molecule, yielding the neutral this compound product.
Table 2: Electrophilic Addition for this compound Synthesis
| Step | Starting Material | Reagents | Key Intermediate | Product |
| 1 | 2-Methyl-1-heptene | HOCl (e.g., from NCS/H₂O) | Cyclic chloronium ion | This compound |
Nucleophilic Substitution Strategies on Epoxide Intermediates
Epoxides are versatile intermediates in organic synthesis due to the strain in their three-membered ring, which makes them susceptible to ring-opening by nucleophiles. wur.nl The synthesis of this compound can be achieved through the nucleophilic ring-opening of 2-methyl-1,2-epoxyheptane. nih.gov
This reaction is typically acid-catalyzed. In the presence of an acid, such as hydrochloric acid (HCl), the epoxide oxygen is protonated, making the epoxide an even better electrophile. For an unsymmetrical epoxide like 2-methyl-1,2-epoxyheptane, the subsequent nucleophilic attack by the chloride ion occurs at the more substituted carbon atom. libretexts.org This regioselectivity is due to the fact that the transition state has significant carbocationic character, and the positive charge is better stabilized at the tertiary carbon. The attack proceeds with inversion of configuration, although in this case, a new stereocenter is not formed at the tertiary carbon.
The synthesis of the starting epoxide, 2-methyl-1,2-epoxyheptane, can be accomplished by the epoxidation of 2-methyl-1-heptene using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). prepchem.com
Table 3: Epoxide Ring-Opening for this compound Synthesis
| Step | Starting Material | Reagents | Intermediate/Product |
| Epoxidation (optional precursor synthesis) | 2-Methyl-1-heptene | m-CPBA | 2-Methyl-1,2-epoxyheptane |
| Ring-Opening | 2-Methyl-1,2-epoxyheptane | HCl | This compound |
Contemporary Synthetic Paradigms
Modern synthetic chemistry has seen the rise of powerful new methods, many of which rely on transition metal catalysis. These approaches often offer higher efficiency, selectivity, and functional group tolerance compared to classical methods.
Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. chemie-brunschwig.ch While traditionally used for sp²-sp² and sp²-sp³ couplings, recent advancements have expanded their application to include the formation of more complex carbon skeletons, such as those found in tertiary alcohols.
Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium catalysis for many cross-coupling reactions. organic-chemistry.org Nickel-catalyzed Kumada-type couplings, which involve the reaction of a Grignard reagent with an organic halide, are particularly relevant. nih.govscispace.com
A plausible, though not explicitly documented, contemporary synthesis of this compound could involve a nickel-catalyzed cross-coupling of a pentyl Grignard reagent with an α-chloro-α-silyloxy-propane derivative, followed by desilylation. More directly, advancements in nickel-catalyzed cross-electrophile coupling could enable the reaction between two different electrophiles, such as a pentyl halide and 1-chloro-2-propanone, in the presence of a reducing agent and a nickel catalyst. wisc.edu
Another approach is the nickel-catalyzed addition of organometallic reagents to ketones. While less common for simple alkyl additions, nickel catalysts have been shown to facilitate the arylation and alkenylation of ketones to produce tertiary alcohols. nih.gov Adapting such a system for the addition of a pentyl nucleophile to 1-chloro-2-propanone would represent a modern synthetic route. The general principle involves the formation of an active nickel-nucleophile species that then adds to the ketone carbonyl.
Table 4: Plausible Nickel-Catalyzed Synthesis of this compound
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product |
| Kumada-type Coupling | Pentylmagnesium bromide | α-Substituted 1-chloro-2-propanone | NiCl₂(phosphine ligand) | This compound |
| Cross-Electrophile Coupling | Pentyl halide | 1-Chloro-2-propanone | Ni catalyst, reducing agent (e.g., Zn, Mn) | This compound |
Palladium-Catalyzed Approaches in Alcohol Synthesis
While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of palladium catalysis are widely applied in the formation of complex alcohols. epfl.ch The development of palladium-catalyzed reactions has significantly advanced synthetic chemistry, particularly in carbon-carbon bond formation. epfl.ch Tertiary alcohols, often considered challenging substrates due to their instability or inertness, have become accessible through innovative palladium-catalyzed cross-coupling strategies. epfl.ch
For instance, palladium catalysts have been successfully employed in the synthesis of highly substituted esters from tertiary alcohols and aroyl chlorides, a reaction that circumvents the formation of unstable carbocations. researchgate.net Furthermore, palladium-catalyzed reactions of tertiary allyl alcohols with aryl or alkenyl halides can lead to the formation of epoxides, which are versatile precursors to tertiary alcohols. nih.gov These methodologies underscore the potential for developing a specific palladium-catalyzed route to this compound, likely involving the coupling of an appropriate organometallic reagent with a ketone precursor in the presence of a tailored palladium catalyst and ligand system.
A general approach for the cross-coupling of various alcohols with terminal olefins is facilitated by palladium catalysis. nih.gov This method is notable for its mild conditions and tolerance of various functional groups. nih.gov Additionally, palladium-catalyzed oxidative rearrangement of tertiary allylic alcohols provides a pathway to enones, which can be subsequently reduced to tertiary alcohols. organic-chemistry.org
Biocatalytic and Asymmetric Synthetic Routes
The enantioselective synthesis of chiral alcohols from prochiral ketones is a well-established and powerful strategy in modern organic chemistry. almacgroup.com Biocatalytic reductions, in particular, offer high stereoselectivity under mild reaction conditions. almacgroup.comgoogle.com The precursor to this compound is 1-chloro-2-heptanone. The asymmetric reduction of this α-chloroketone can yield enantiomerically enriched (R)- or (S)-1-chloro-2-methyl-2-heptanol.
The use of carbonyl reductase (CRED) biocatalysts is a prominent approach for the synthesis of chiral alcohols. almacgroup.com These enzymes, often requiring cofactor recycling systems like glucose dehydrogenase (GDH) or isopropanol (B130326) (IPA), can achieve high conversions and enantiomeric excesses. almacgroup.com For example, the fungus Curvularia hominis B-36 has been identified as a potent biocatalyst for the asymmetric reduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol, achieving a yield of 97.2% and an enantiomeric excess (ee) of 99.9%. mdpi.comresearchgate.net This whole-cell biocatalysis was optimized for substrate concentration, pH, and co-substrate, demonstrating its efficacy in a scaled-up process. mdpi.comresearchgate.net
Yeast-mediated reductions also provide a classic method for the enantioselective reduction of racemic ketones, yielding optically active secondary alcohols and recovering the unreacted ketone in an optically pure form. rsc.org This method has been successfully applied to the preparation of optically active α-chloroketones. rsc.org
Table 1: Biocatalytic Asymmetric Reduction of 1-chloro-2-heptanone
| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Curvularia hominis B-36 | 1-chloro-2-heptanone | (S)-1-chloro-2-methyl-2-heptanol | 97.2 | 99.9 | mdpi.comresearchgate.net |
Kinetic resolution, often enzyme-mediated, is a powerful technique for separating enantiomers of a racemic mixture. utep.edunih.gov In the context of this compound, this would involve the selective reaction of one enantiomer, leaving the other unreacted and thus resolved.
Halohydrin dehalogenases are a class of enzymes that have shown significant promise in the kinetic resolution of halohydrins. nih.gov These enzymes can catalyze the dehalogenation of one enantiomer of a racemic halohydrin to form an epoxide, allowing for the separation of the remaining enantiomerically pure halohydrin. nih.gov For example, HheA10 from Tsukamurella sp. 1534 is a highly S-enantioselective halohydrin dehalogenase, while HheC exhibits high R-enantioselectivity. nih.gov Lipases, such as Candida rugosa lipase, are also commonly used for the kinetic resolution of halohydrins through enantioselective esterification. utep.edu
The enzymatic kinetic resolution of spiro-epoxyoxindoles has been achieved through halohydrin dehalogenase-catalyzed azidolysis, demonstrating the versatility of these enzymes in handling bulky substrates. acs.org This approach provides both chiral epoxides and the corresponding ring-opened products in high enantiopurity. acs.org
Enantioselective Reduction of Ketone Precursors
Green Chemistry Applications in Synthesis
The principles of green chemistry encourage the use of solid acid catalysts to replace traditional homogeneous acid catalysts like sulfuric acid, thereby reducing corrosive waste and simplifying catalyst separation. In the synthesis of 1-chloro-2-methyl-2-propanol, a related chlorohydrin, cation exchange resins have been successfully used as solid acid catalysts. google.com This continuous reaction process offers better control, reduces byproduct formation, and minimizes acidic wastewater. google.com
While the direct application to this compound via Grignard-type reactions is less straightforward due to the incompatibility of Grignard reagents with acidic protons, solid acid catalysts could potentially be employed in precursor synthesis or in alternative reaction pathways that avoid organometallic intermediates. quora.comwisc.edu The Grignard reaction itself is typically uncatalyzed, relying on the inherent nucleophilicity of the organomagnesium species. quora.com
Table 2: Comparison of Catalysts in Chlorohydrin Synthesis
| Catalyst | Reaction | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Sulfuric Acid | Hydration of 2-methyl-3-chloropropene | Established method | Corrosive, generates acidic waste | google.com |
A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. Solvent-free or low-solvent reaction systems are highly desirable for their reduced environmental impact and often improved reaction efficiency. rsc.org
An efficient and environmentally friendly protocol for preparing n-alkyl terminal halohydrin esters has been developed under solvent- and catalyst-free conditions. rsc.org This method involves the ring-opening of cyclic ethers with organic acid halides. rsc.org While not directly applicable to the tertiary structure of this compound, it demonstrates the feasibility of solvent-free approaches for halohydrin synthesis.
Furthermore, a one-pot, solvent-free esterification-halogenation of diols has been achieved using a multicomponent inorganic acid-mediated system, yielding halohydrin esters in high yields. rsc.org In some cases, the synthesis of cyclic carbonates from alkylene halohydrins has been successfully conducted using the halohydrin itself as both the solvent and the reagent, eliminating the need for an external solvent like DMSO. nih.gov These examples highlight a clear trend and provide a strong impetus for developing a solvent-free or low-solvent synthesis route for this compound, potentially through a highly concentrated Grignard reaction or a biocatalytic process in an aqueous medium or with a co-solvent like isopropanol. mdpi.com
Utilization of Solid Acid Catalysts (e.g., Cation Exchange Resins)
Optimization of Synthetic Reaction Conditions
The successful synthesis of this compound hinges on the meticulous optimization of reaction conditions. Key variables include the choice of catalytic system, temperature, pressure, and reactant concentrations. These factors not only influence the reaction rate and yield but are also paramount for controlling stereochemistry and ensuring a scalable process.
Influence of Catalytic Systems and Ligand Design
The primary route envisioned for the synthesis of this compound is the Grignard reaction. This would involve the addition of a methylmagnesium halide (e.g., CH₃MgBr) to 1-chloro-2-heptanone.
Chemical Catalysis: In standard Grignard reactions, a catalyst is not typically required as the organomagnesium reagent is a potent nucleophile. libretexts.orgchemie-brunschwig.ch However, achieving high selectivity and yield, especially with sensitive substrates like α-chloro ketones, can be challenging. Side reactions such as enolization of the ketone and reduction can compete with the desired nucleophilic addition. To mitigate these issues, certain additives and catalytic systems have been developed for the synthesis of tertiary alcohols. For instance, the use of cerium(III) chloride (the Luche reduction conditions) can enhance the nucleophilic addition to ketones while suppressing side reactions. Similarly, lanthanide salts like LaCl₃·2LiCl have been shown to promote the addition of Grignard reagents to sterically hindered and enolizable ketones. nii.ac.jpd-nb.info
For the asymmetric synthesis of chiral tertiary alcohols, the design of chiral ligands is crucial. While Grignard additions are traditionally difficult to render highly enantioselective, recent advancements have shown promise. For example, new classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) have been designed for the asymmetric addition of Grignard reagents to ketones, achieving high enantiomeric excess (up to 95% ee) for a range of tertiary alcohols. mt.comacs.orgchinesechemsoc.org Such a system could potentially be adapted for the enantioselective synthesis of this compound.
Biocatalysis: In contrast to chemical methods, biocatalysis offers a powerful alternative for asymmetric synthesis under mild conditions. mdpi.com Research on the synthesis of the related compound, (S)-1-chloro-2-heptanol, has demonstrated the efficacy of whole-cell biocatalysts. mdpi.comresearchgate.net A newly isolated fungal strain, Curvularia hominis B-36, has been shown to catalyze the asymmetric reduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol with excellent yield (97.2%) and enantiomeric excess (99.9%). mdpi.comresearchgate.net In this system, the enzymes within the microbial cells (specifically, oxidoreductases) act as the catalyst, and the use of a co-substrate like isopropanol is necessary for cofactor regeneration (NAD(P)H). mdpi.com
The influence of metal ions can also be significant in biocatalytic reductions. While not the primary catalyst, certain metal ions can enhance or inhibit enzyme activity. For instance, in a related bioreduction, the presence of Ni²⁺ was found to be beneficial at a specific concentration. researchgate.net
Temperature, Pressure, and Concentration Effects on Reaction Outcomes
The physical parameters of a reaction, including temperature, pressure, and the concentration of reactants, are critical levers for optimizing the synthesis of this compound.
Temperature: For chemical syntheses like the Grignard reaction, temperature control is paramount. These reactions are highly exothermic, and a failure to dissipate heat can lead to a runaway reaction, posing significant safety risks, especially during scale-up. mt.comresearchgate.net Lower temperatures, often in the range of -78 °C to 0 °C, are frequently employed to control the reaction rate, minimize side reactions, and improve selectivity. mdpi.commit.edu For instance, in the synthesis of tertiary alcohols from esters via Grignard reagents, cryogenic temperatures (-40 °C) are essential to prevent the second addition and isolate the ketone intermediate, highlighting the strong influence of temperature on the reaction outcome. mit.edu
In the biocatalytic reduction of 1-chloro-2-heptanone, the optimal temperature was found to be 30 °C. mdpi.comresearchgate.net As shown in the table below, deviations from this temperature led to a decrease in product yield, a common characteristic of enzyme-catalyzed reactions which have a specific temperature optimum for their activity.
Interactive Data Table: Effect of Temperature on Biocatalytic Reduction
| Temperature (°C) | Yield (%) |
| 20 | 85.3 |
| 25 | 90.1 |
| 30 | 97.2 |
| 35 | 92.5 |
| 40 | 88.7 |
| Data derived from the biocatalytic synthesis of (S)-1-chloro-2-heptanol using Curvularia hominis B-36. mdpi.com |
Pressure: For most lab-scale Grignard and biocatalytic reactions conducted in the liquid phase, pressure is not a significant variable and reactions are typically run at atmospheric pressure. However, in large-scale industrial processes, pressure control can become important for managing the boiling points of low-boiling solvents like diethyl ether and for ensuring safe operation. researchgate.net
Concentration: The concentration of reactants has a direct impact on reaction kinetics and product yield. In a potential Grignard synthesis of this compound, the molar ratio of the methylmagnesium halide to 1-chloro-2-heptanone would need to be carefully optimized to ensure complete conversion without promoting side reactions.
In the biocatalytic synthesis of (S)-1-chloro-2-heptanol, the concentrations of both the substrate (1-chloro-2-heptanone) and the biocatalyst (fungal cells) were critical. The optimal substrate concentration was found to be 75 mM, with higher concentrations leading to substrate inhibition. mdpi.com The time course of the reaction at different substrate concentrations demonstrates this effect clearly.
Interactive Data Table: Time Course of Biocatalysis at Different Substrate Concentrations
| Time (h) | Product Conc. (mM) at 50 mM Substrate | Yield (%) at 50 mM Substrate | Product Conc. (mM) at 75 mM Substrate | Yield (%) at 75 mM Substrate |
| 4 | 25.1 | 50.2 | 28.5 | 38.0 |
| 8 | 42.3 | 84.6 | 55.4 | 73.9 |
| 12 | 48.6 | 97.2 | 68.1 | 90.8 |
| 16 | 48.9 | 97.8 | 71.5 | 95.3 |
| 20 | 48.7 | 97.4 | 72.9 | 97.2 |
| 24 | 48.8 | 97.6 | 72.8 | 97.1 |
| Data derived from the biocatalytic synthesis of (S)-1-chloro-2-heptanol using Curvularia hominis B-36. mdpi.com |
Stereochemical Control in Synthetic Pathways
Since this compound contains a chiral center at the C2 position, controlling the stereochemical outcome is a significant aspect of its synthesis.
Chemical Synthesis: Achieving stereocontrol in the addition of a Grignard reagent to an α-chloro ketone is a formidable challenge. Without a chiral influence, the reaction would produce a racemic mixture of (R)- and (S)-1-chloro-2-methyl-2-heptanol. To obtain an enantiomerically enriched product, a chiral catalyst or auxiliary is necessary. As mentioned in section 2.3.1, the use of specifically designed chiral ligands in conjunction with the Grignard reagent is a promising strategy. mt.comacs.orgchinesechemsoc.org These ligands coordinate to the magnesium atom, creating a chiral environment around the reactive center and directing the nucleophilic attack to one face of the ketone, leading to the preferential formation of one enantiomer. The conformation of the α-chloro ketone, where the dipoles of the carbonyl and the C-Cl bond are anti-parallel, is believed to be the most reactive, which can allow for stereoselective addition from the less hindered face. scielo.org.bo
Biocatalytic Synthesis: Biocatalysis excels at stereochemical control. The active site of an enzyme is inherently chiral, allowing for near-perfect differentiation between the two faces of a prochiral substrate. In the synthesis of (S)-1-chloro-2-heptanol, the reductase enzyme from Curvularia hominis B-36 delivers a hydride to the re-face of the carbonyl group of 1-chloro-2-heptanone, resulting in the formation of the (S)-alcohol with an enantiomeric excess (ee) of 99.9%. mdpi.com This high degree of stereoselectivity is a major advantage of biosynthetic routes over traditional chemical methods. mdpi.com
Scale-Up Considerations for Research Synthesis
Transitioning a synthetic procedure from a laboratory scale to a larger research or pilot scale introduces a new set of challenges that must be addressed for a safe and efficient process.
Chemical Synthesis (Grignard Reaction): The primary concern for scaling up a Grignard reaction is managing the significant heat evolution (exothermicity). mt.comresearchgate.net What might be a minor temperature increase in a small flask can become a dangerous, uncontrollable exotherm in a larger reactor due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation. acs.org Key considerations for scale-up include:
Controlled Addition: Adding the Grignard reagent or the ketone substrate slowly to the reaction mixture to control the rate of heat generation. acs.org
Efficient Cooling: Utilizing a reactor with a powerful cooling system to maintain the optimal reaction temperature.
Solvent Choice: Using higher-boiling point ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be advantageous over diethyl ether or THF for safety and ease of handling at larger scales. rsc.org
Initiation: The induction period often observed before a Grignard reaction starts can lead to a dangerous accumulation of unreacted reagents. Careful monitoring is required to ensure the reaction has initiated before adding the bulk of the reagents. acs.org
Biocatalytic Synthesis: The scale-up of the biocatalytic synthesis of (S)-1-chloro-2-heptanol from a 20 mL reaction to a 1.5 L working volume in a bioreactor has been successfully demonstrated. mdpi.comresearchgate.net This process achieved a comparable yield (~97%) and excellent enantioselectivity (99.9% ee), proving its scalability. mdpi.com Key considerations for scaling up this biotransformation include:
Mass Transfer: Ensuring adequate mixing (agitation) and aeration (if required by the biocatalyst) to overcome mass transfer limitations of the substrate and product. In the scaled-up process, an agitation speed of 800 rpm was used. mdpi.com
pH Control: Maintaining the optimal pH (pH 6.0 in this case) is crucial for enzyme stability and activity.
Biocatalyst Handling: Efficiently growing, harvesting, and concentrating the microbial cells is a key logistical step for large-scale production.
Downstream Processing: Isolating the product from the aqueous reaction medium and the biomass requires scalable extraction and purification methods, such as column chromatography. mdpi.com
Mechanistic Investigations of Chemical Transformations Involving 1 Chloro 2 Methyl 2 Heptanol
Reactivity Studies of the Hydroxyl Moiety
The hydroxyl group in 1-chloro-2-methyl-2-heptanol is attached to a tertiary carbon atom. This structural feature significantly influences its reactivity, particularly concerning steric hindrance and the stability of potential intermediates.
Oxidation Pathways to Ketones or Carboxylic Acids
The oxidation of alcohols is a fundamental transformation in organic synthesis. libretexts.org Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids, while secondary alcohols yield ketones. libretexts.orgresearchgate.net However, tertiary alcohols, such as this compound, are resistant to oxidation under standard conditions.
This resistance stems from the fact that the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process. Reagents like potassium dichromate(VI) or pyridinium (B92312) chlorochromate (PCC) require the presence of such a hydrogen to effect oxidation. libretexts.org Consequently, attempting to oxidize this compound with these reagents typically results in no reaction. Under very harsh conditions, such as treatment with hot, concentrated strong acids and oxidizing agents, the molecule may undergo degradation through the cleavage of carbon-carbon bonds, but this does not lead to a controlled or synthetically useful oxidation of the alcohol functionality.
| Oxidizing Agent | Substrate Type | Expected Product with this compound |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Tertiary Alcohol | No Reaction |
| Pyridinium Chlorochromate (PCC) | Tertiary Alcohol | No Reaction |
| Hot Concentrated KMnO₄ | Tertiary Alcohol | C-C bond cleavage / Degradation |
Etherification Reactions and Derivative Formation
Etherification of alcohols can be achieved through several methods, most notably the Williamson ether synthesis. msu.edu This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide in an Sₙ2 reaction. msu.edu
In the case of this compound, the first step would be treatment with a strong base (e.g., sodium hydride, NaH) to form the corresponding tertiary alkoxide.
Step 1: Deprotonation (CH₃)C(OH)CH₂Cl-C₅H₁₁ + NaH → (CH₃)C(O⁻Na⁺)CH₂Cl-C₅H₁₁ + H₂
The resulting sodium 2-methyl-1-chloroheptan-2-oxide is a sterically hindered, potent nucleophile. msu.edu Its effectiveness in the subsequent Sₙ2 reaction depends heavily on the structure of the alkyl halide used.
Reaction with Primary Alkyl Halides: When reacting with unhindered primary alkyl halides (e.g., methyl iodide), the alkoxide can successfully act as a nucleophile to form the corresponding ether.
Reaction with Secondary/Tertiary Alkyl Halides: Due to the significant steric bulk of the tertiary alkoxide, its basic character is more pronounced than its nucleophilicity. When treated with secondary or tertiary alkyl halides, it is highly likely to act as a base, promoting an E2 elimination reaction on the alkyl halide rather than undergoing Sₙ2 substitution. msu.edu
| Reactant 1 (Alkoxide) | Reactant 2 (Alkyl Halide) | Primary Mechanism | Major Product |
| Sodium 2-methyl-1-chloroheptan-2-oxide | Methyl Iodide (CH₃I) | Sₙ2 | 1-chloro-2-methoxy-2-methylheptane |
| Sodium 2-methyl-1-chloroheptan-2-oxide | 2-Bromopropane | E2 | Propene |
| Sodium 2-methyl-1-chloroheptan-2-oxide | tert-Butyl Bromide | E2 | Isobutylene |
Esterification Chemistry
Alcohols react with carboxylic acids and their derivatives to form esters. evitachem.com The tertiary nature of the hydroxyl group in this compound means that these reactions are generally slower compared to those with primary or secondary alcohols due to steric hindrance around the reaction center.
Fischer Esterification: This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is an equilibrium process.
(CH₃)C(OH)CH₂Cl-C₅H₁₁ + R'COOH ⇌ (CH₃)C(OCOR')CH₂Cl-C₅H₁₁ + H₂O
Acylation with Acyl Chlorides or Anhydrides: A more efficient and non-reversible method involves using a more reactive acylating agent like an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270). The base neutralizes the HCl or carboxylic acid byproduct.
(CH₃)C(OH)CH₂Cl-C₅H₁₁ + R'COCl → (CH₃)C(OCOR')CH₂Cl-C₅H₁₁ + HCl
Reactivity Studies of the Halogen Moiety
The chlorine atom in this compound is attached to a primary carbon. This positioning is central to its reactivity in substitution and elimination reactions.
Nucleophilic Substitution Reactions (e.g., Sₙ1, Sₙ2 pathways)
Nucleophilic substitution of alkyl halides typically proceeds via Sₙ1 or Sₙ2 mechanisms. savemyexams.com The preferred pathway is determined by the substitution of the carbon bearing the halogen.
Sₙ2 Pathway: Primary alkyl halides strongly favor the Sₙ2 mechanism, which involves a single, concerted step where the nucleophile attacks the carbon from the side opposite the leaving group (backside attack). savemyexams.com
Sₙ1 Pathway: Tertiary alkyl halides favor the Sₙ1 mechanism, which is a two-step process involving the formation of a carbocation intermediate. savemyexams.comxula.edu
For this compound, the chlorine is on a primary carbon, suggesting an Sₙ2 pathway. However, the adjacent carbon (C2) is a quaternary center (tertiary alcohol) that is highly substituted with a methyl group, a hydroxyl group, and a pentyl chain. This creates significant steric hindrance, which severely impedes the backside attack required for an Sₙ2 reaction. Therefore, while the substrate is a primary halide, the Sₙ2 reaction is expected to be exceptionally slow or may not occur at all under normal conditions. msu.edu
An Sₙ1 pathway is also highly unfavorable because it would require the formation of a primary carbocation, which is very unstable. Consequently, nucleophilic substitution at the primary chloride of this compound is mechanistically disfavored under both Sₙ1 and Sₙ2 conditions.
| Reaction Type | Governing Factor | Applicability to this compound | Reason |
| Sₙ2 | Steric Hindrance | Highly Disfavored | Severe steric bulk from the adjacent tertiary carbon blocks backside attack. |
| Sₙ1 | Carbocation Stability | Highly Disfavored | The formation of a primary carbocation is energetically prohibitive. |
Elimination Reactions for Olefin Generation
Elimination reactions, such as E1 and E2, typically result in the formation of an alkene (olefin) by removing the halogen and a hydrogen atom from an adjacent carbon (a β-hydrogen). ksu.edu.sa
In the structure of this compound, the chlorine atom is on carbon-1. The only adjacent carbon is carbon-2. To undergo a standard β-elimination, a hydrogen atom would need to be removed from C2. However, C2 is bonded to a hydroxyl group, a methyl group, a C1 chloromethyl group, and the C3 of the heptane (B126788) chain. There are no hydrogen atoms directly attached to C2.
Because of the absence of a β-hydrogen, standard E1 and E2 elimination reactions to form an alkene are not possible for this compound. amazonaws.com Other, more complex rearrangement or fragmentation reactions would be required to generate an olefin from this substrate, but these fall outside the scope of standard elimination pathways.
Rearrangement Reactions (e.g., Pinacol-type Rearrangements)
While this compound is a halohydrin and not a 1,2-diol, it can undergo mechanistically similar rearrangement reactions, particularly under conditions that favor carbocation formation. The classic Pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a carbonyl compound. wikipedia.orgmasterorganicchemistry.com The key step is the 1,2-migration of an alkyl or aryl group to an adjacent carbocationic center. wikipedia.orgorganic-chemistry.org
In the case of this compound, the formation of a carbocation can be initiated by the loss of the chloride ion, facilitated by a Lewis acid, or by the protonation of the hydroxyl group followed by the elimination of water. masterorganicchemistry.com If the tertiary carbocation is formed at the C2 position (2-methyl-2-heptyl cation), a subsequent rearrangement could occur. However, a more likely scenario for a Pinacol-type rearrangement would involve a related precursor diol, such as 2-methylheptane-1,2-diol. Upon protonation of the primary hydroxyl group and elimination of water, a tertiary carbocation forms at C2. A subsequent 1,2-hydride shift from C1 to C2 would be unfavorable as it forms a less stable secondary carbocation. Instead, migration of the pentyl group is conceivable, though less common than smaller alkyl or phenyl groups.
A more relevant analogy is found in the acid-catalyzed cyclialkylation reactions of phenyl-substituted alcohols and chlorides. For instance, studies on 2,6-dimethyl-6-phenyl-2-heptanol and its corresponding chloride (2-chloro-2,6-dimethyl-6-phenylheptane) have shown that these molecules undergo significant rearrangement prior to cyclization. cdnsciencepub.comresearchgate.net Instead of the expected seven-membered ring (a benzsuberane), the reaction yields six-membered ring products (alkyltetralins). cdnsciencepub.comresearchgate.netcdnsciencepub.com This outcome provides strong evidence for rearrangements occurring in the side chain, such as hydride and alkyl shifts, to form a more stable carbocation intermediate before the final ring-closing step. cdnsciencepub.commsu.edu These studies underscore that the carbon skeleton of molecules structurally similar to this compound is not static under cationic conditions and is prone to rearrangements to achieve greater thermodynamic stability. cdnsciencepub.commsu.edu
The driving force for these rearrangements is the formation of a more stable carbocation. wikipedia.orgmsu.edu In the classic Pinacol rearrangement, the migration leads to a resonance-stabilized oxonium ion, which is significantly more stable than the preceding carbocation. wikipedia.orgmasterorganicchemistry.com
Table 1: Migratory Aptitude in Pinacol-type Rearrangements
| Migrating Group | Relative Migratory Aptitude | Reason for Stability |
|---|---|---|
| Aryl (e.g., Phenyl) | High | Stabilization of positive charge via resonance. wikipedia.org |
| Hydride (H-) | High | Favorable orbital overlap during migration. msu.edu |
| Tertiary Alkyl | Moderate | Formation of a stable tertiary carbocation. wikipedia.org |
| Secondary Alkyl | Low | Formation of a less stable secondary carbocation. wikipedia.org |
| Methyl | Very Low | Formation of a primary carbocation is highly unfavorable. wikipedia.org |
Combined Reactivity and Tandem Reactions
The bifunctional nature of this compound, containing both a hydroxyl group and a chlorine atom, makes it a prime candidate for intramolecular cyclization reactions. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then attack the carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular Williamson ether synthesis. This process results in the formation of a cyclic ether. Given the 1,3-relationship between the hydroxyl and chloro-substituted carbons, this reaction would yield a four-membered ring (an oxetane), specifically 2-methyl-2-pentyloxetane.
Alternatively, and often more favorably, if the starting material were the isomeric 2-chloro-1-heptanol, intramolecular cyclization would lead to the formation of a three-membered epoxide ring. The cyclization of halohydrins to epoxides is a common and efficient transformation.
Research on related long-chain phenylalkyl chlorides has demonstrated that intramolecular Friedel-Crafts alkylation is a viable pathway to form cyclic structures. researchgate.netcdnsciencepub.com For example, the cyclization of 1-chloro-5-phenylpentane (B101639) yields 1-methyltetralin, a six-membered ring, as a result of rearrangement followed by cyclization. cdnsciencepub.com This indicates that under acidic conditions, which promote carbocation formation, this compound could potentially undergo complex tandem reactions involving rearrangement followed by cyclization, although this specific pathway is not documented.
Chemo- and regioselectivity are critical considerations in the transformations of multifunctional compounds like this compound. The presence of two distinct reactive sites—a tertiary alcohol and a primary chloroalkane—allows for selective reactions depending on the reagents and conditions.
For instance, oxidation of the tertiary alcohol is not possible without breaking carbon-carbon bonds. Conversely, the primary chloride can participate in nucleophilic substitution (SN2) reactions. This inherent difference in reactivity forms the basis for chemoselectivity.
Biocatalysis offers a powerful tool for achieving high chemo-, regio-, and enantioselectivity. Studies on the enzymatic kinetic resolution of similar halohydrins, such as 1-chloro-2-octanol (B14116106) and 1-bromo-2-octanol, demonstrate this principle effectively. mdpi.com Lipases, for example, can selectively catalyze the hydrolysis or acylation of one enantiomer over the other, leaving the unreacted enantiomer in high purity. mdpi.com In the preparation of (S)-1-chloro-2-octanol, lipases were used for the regioselective hydrolysis of halohydrin palmitate mixtures, preferentially cleaving the ester at the secondary position. mdpi.com The choice of enzyme and solvent was shown to be crucial in controlling both the regioselectivity and the enantioselectivity of the transformation. mdpi.com Similarly, the bioreduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol using fungal resting cells proceeds with exceptional enantioselectivity (>99% ee), highlighting the ability of enzymes to precisely control the stereochemical outcome. mdpi.com
Table 2: Regioselectivity in the Enzymatic Hydrolysis of Chlorooctyl Palmitate Isomers Data adapted from studies on analogous C8 compounds. mdpi.com
| Biocatalyst | Solvent | Reaction Time (h) | Hydrolysis (%) | Notes |
|---|---|---|---|---|
| Novozym® 435 | [BMIM][PF6] | 3 | ~50 | High enantioselectivity (ee > 98%) for the (S)-alcohol. mdpi.com |
| Lipozyme IM | t-butanol | 24 | Variable | Demonstrates solvent and enzyme dependency on selectivity. mdpi.com |
| R. oryzae cells | Hexane | 48 | Variable | Regioselectivity is influenced by the biocatalyst source. mdpi.com |
Intramolecular Cyclization Processes
Kinetic and Thermodynamic Analyses of Reaction Mechanisms
The study of reaction kinetics provides quantitative insight into reaction mechanisms, including the determination of reaction rates and activation energies (Ea). The activation energy represents the minimum energy required for a reaction to occur and is a key parameter in constructing a reaction's energy profile. ibchem.com A slow reaction step corresponds to a high activation energy barrier, while a fast step has a low barrier. ibchem.com
While specific kinetic data for reactions of this compound are not extensively published, data from analogous systems can illustrate the principles. For example, the activation energy for the oxidation of secondary alcohols by alcohol dehydrogenases has been determined for various substrates. The ADH from Thermus thermophilus showed an activation energy of 62.9 ± 2.6 kJ mol⁻¹ for the oxidation of (S)-(-)-1-phenylethanol. nih.gov Such studies allow for the comparison of substrate suitability and provide insight into the transition state of the enzymatic reaction.
The rate of a reaction can be followed by monitoring the concentration of reactants or products over time. In the bioreduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol, the reaction progress was tracked, showing that with an initial substrate concentration of 50 mM, the maximum yield (97.8%) was achieved within 16 hours. mdpi.com Increasing the substrate concentration to 100 mM slowed the reaction, achieving a 78.6% yield in 24 hours, demonstrating substrate inhibition effects on the reaction rate. mdpi.com
Table 3: Illustrative Time Course Data for the Bioreduction of 1-chloro-2-heptanone Data based on findings for the synthesis of the corresponding (S)-alcohol. mdpi.com
| Time (h) | Conversion (%) at 50 mM Substrate | Conversion (%) at 100 mM Substrate |
|---|---|---|
| 4 | ~40 | ~25 |
| 8 | ~75 | ~50 |
| 12 | ~97 | ~65 |
| 16 | 97.8 | ~72 |
| 20 | 97.8 | ~76 |
| 24 | 97.7 | 78.6 |
Thermodynamic analysis of chemical reactions involves studying the energy changes and equilibrium positions. The equilibrium constant (K) quantifies the relative concentrations of products and reactants at equilibrium, indicating the extent to which a reaction will proceed. A thermodynamic study on the ketoreductase-catalyzed reduction of various 2-alkanones provides relevant insight. researchgate.net For the reaction of 2-heptanone (B89624) with 2-propanol to form 2-heptanol (B47269) and acetone, the equilibrium constant was measured. researchgate.net Chiral analysis in that study showed that the 2-heptanol product was a mixture of (S)-(+)- and (R)-(-)-enantiomers, with the (S)-enantiomer being predominant (95% to 5%). researchgate.net
This type of analysis reveals both the thermodynamic favorability and the stereochemical preference of a reaction. The study found that the equilibrium constants for these reductions were largely independent of the non-aqueous solvent used (n-hexane, toluene, MTBE), but decreased as the carbon chain length of the alkanone increased. researchgate.net
Product distribution analysis is crucial for evaluating the outcome of a reaction, especially when multiple products are possible due to rearrangements, competing reaction pathways, or stereoisomer formation. As seen in the cyclialkylation of phenyl-substituted chlorides, product analysis by methods like nuclear magnetic resonance (NMR) and gas chromatography (GC) was essential to determine that the products were rearranged tetralins, not the expected benzsuberanes. cdnsciencepub.comresearchgate.net This detailed analysis of the product mixture is fundamental to deducing the underlying reaction mechanism.
Table 4: Equilibrium Constants (K) for Alkanone Reduction at T = 298.15 K Reaction: 2-Alkanone + 2-Propanol ⇌ 2-Alkanol + Acetone. Data from analogous systems. researchgate.net
| 2-Alkanone | Solvent | Equilibrium Constant (K) | Standard Gibbs Free Energy Change (ΔrG°), kJ·mol⁻¹ |
|---|---|---|---|
| 2-Butanone | n-Hexane | 0.838 ± 0.013 | 0.44 ± 0.04 |
| 2-Pentanone | n-Hexane | 0.665 ± 0.008 | 1.02 ± 0.03 |
| 2-Hexanone | n-Hexane | 0.505 ± 0.006 | 1.70 ± 0.03 |
| 2-Heptanone | n-Hexane | 0.435 ± 0.007 | 2.08 ± 0.04 |
| 2-Octanone | n-Hexane | 0.372 ± 0.005 | 2.50 ± 0.03 |
Advanced Spectroscopic and Structural Elucidation Research on 1 Chloro 2 Methyl 2 Heptanol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 1-chloro-2-methyl-2-heptanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into connectivity and stereochemistry.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
The structural backbone of this compound can be pieced together using a suite of NMR experiments. While specific experimental spectra for this exact compound are not widely published, data from analogous compounds and established principles allow for a detailed predictive analysis. For instance, ¹H and ¹³C NMR data for the related compound (S)-1-chloro-2-heptanol have been reported, showing characteristic signals for the chloromethyl group and the carbon-bearing hydroxyl group. mdpi.com
A standard ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl, methylene (B1212753), and hydroxyl protons. docbrown.info Similarly, the ¹³C NMR spectrum would display eight unique carbon signals, including those for the chloromethyl group, the quaternary carbon bonded to the hydroxyl group, and the pentyl chain carbons. uvic.ca
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (CH₂Cl) | ~3.6 | ~54 |
| 2 (C-OH) | - | ~75 |
| 3 (CH₂) | ~1.5 | ~40 |
| 4 (CH₂) | ~1.3 | ~24 |
| 5 (CH₂) | ~1.3 | ~32 |
| 6 (CH₂) | ~1.3 | ~23 |
| 7 (CH₃) | ~0.9 | ~14 |
| 8 (C2-CH₃) | ~1.2 | ~27 |
To confirm these assignments and establish the molecular framework, 2D NMR experiments are essential:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the protons of the pentyl chain (H3 through H7), confirming their sequential connectivity. No correlation would be expected between the C8-methyl protons or the C1-methylene protons and the rest of the alkyl chain, as they are separated by a quaternary carbon.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). columbia.edu It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal around 3.6 ppm would correlate to the carbon signal around 54 ppm, identifying them as the CH₂Cl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (two- or three-bond) correlations between protons and carbons, which helps to piece together the molecular skeleton, especially around quaternary centers. columbia.eduyoutube.com
Expected Key HMBC Correlations for this compound:
| Proton Signal | Correlated Carbon Signals (2-3 bonds away) |
| H1 (CH₂Cl) | C2, C3 |
| H3 (CH₂) | C1, C2, C4, C5, C8 |
| H7 (CH₃) | C5, C6 |
| H8 (C2-CH₃) | C1, C2, C3 |
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. For an acyclic and flexible molecule like this compound, NOESY could reveal preferred conformations by showing correlations between protons that are not directly connected through bonds but are brought into spatial proximity by bond rotations.
Dynamic NMR for Conformational Analysis
Acyclic molecules like this compound are not static but exist as a population of rapidly interconverting conformers at room temperature. Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study these conformational changes. researchgate.net
The flexibility of this compound is primarily due to rotation around its C-C single bonds. Intramolecular hydrogen bonding between the hydroxyl proton and the electronegative chlorine atom could potentially restrict rotation around the C1-C2 bond, favoring specific conformers. researchgate.net By lowering the temperature, the rate of this interconversion can be slowed down. If the energy barrier to rotation is high enough, separate signals for the different conformers may be observed in the NMR spectrum, allowing for the determination of the rotational energy barriers and the relative populations of the stable conformers. researchgate.net
Solid-State NMR for Crystalline Structures
While solution NMR provides information on molecules in their dynamic state, solid-state NMR (SSNMR) offers unique insights into the structure of crystalline materials. nih.gov If this compound can be crystallized, SSNMR can provide precise information about the molecular arrangement and intermolecular interactions within the crystal lattice.
SSNMR is particularly powerful for studying quadrupolar nuclei like chlorine (³⁵Cl and ³⁷Cl). researchgate.net The ³⁵Cl NMR signal is highly sensitive to the local electronic environment, including the geometry of any hydrogen or halogen bonds. acs.orgacs.org This technique could therefore directly probe the intermolecular interactions involving the chlorine atom in the crystalline state, which is often difficult to assess by other means. nih.gov
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. uni-saarland.de
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of a molecule from its exact mass. srce.hraip.org The molecular formula of this compound is C₈H₁₇ClO.
HRMS would confirm this formula by matching the experimentally measured mass of the molecular ion [M]⁺• to its calculated theoretical mass. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak. libretexts.org This is due to the natural isotopic abundance of chlorine, which exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The HRMS spectrum would show two molecular ion peaks: one for C₈H₁₇³⁵ClO and another, approximately one-third the intensity, at two mass units higher for C₈H₁₇³⁷ClO.
Predicted HRMS Data for this compound:
| Ion Formula | Calculated Exact Mass (Da) | Isotope |
| [C₈H₁₇³⁵ClO]⁺• | 164.0968 | ³⁵Cl |
| [C₈H₁₇³⁷ClO]⁺• | 166.0938 | ³⁷Cl |
Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation
In a mass spectrometer, the molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org Analyzing these fragments provides a fingerprint that helps to elucidate the molecular structure. Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion (like the molecular ion) and then induce further fragmentation to study its breakdown pathways in detail.
For this compound, a tertiary alcohol, the molecular ion peak may be weak or absent in a standard electron ionization (EI) spectrum due to rapid fragmentation. libretexts.org Key fragmentation pathways would include:
Alpha-Cleavage: This is a common fragmentation for alcohols and involves the cleavage of a C-C bond adjacent to the carbon bearing the oxygen. libretexts.org The most likely alpha-cleavage would be the loss of the pentyl radical (•C₅H₁₁) to form a stable oxonium ion. Loss of the chloromethyl radical (•CH₂Cl) is another possibility.
Loss of a Neutral Molecule: Elimination of water (H₂O) or hydrogen chloride (HCl) from the molecular ion are also probable fragmentation pathways. libretexts.org
Predicted Major Fragment Ions in the Mass Spectrum of this compound:
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| 129/131 | [M - H₂O]⁺• | Dehydration |
| 128 | [M - HCl]⁺• | Dehydrochlorination |
| 93 | [C₅H₉O]⁺ | α-cleavage (loss of •CH₂Cl) |
| 71 | [C₅H₁₁]⁺ | Cleavage of C2-C3 bond |
| 43 | [C₃H₇]⁺ | Further fragmentation |
Vibrational Spectroscopy (IR and Raman) in Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. By analyzing the vibrational modes of chemical bonds, researchers can confirm the molecular structure.
Attenuated Total Reflectance (ATR) and Transmission Infrared Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Both Attenuated Total Reflectance (ATR) and transmission are common sampling techniques. In a hypothetical analysis of this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups.
A general expectation for the IR spectrum would include:
A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.
C-H stretching vibrations from the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region.
The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600-800 cm⁻¹.
C-O stretching vibrations would be expected around 1050-1150 cm⁻¹.
Hypothetical IR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3200-3600 (broad) |
| C-H Stretch (Alkyl) | 2850-3000 |
| C-O Stretch | 1050-1150 |
This table is based on general spectroscopic principles and not on experimental data for the specific compound.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman is often better for analyzing non-polar bonds and symmetric vibrations.
For this compound, a Raman spectrum would be expected to clearly show:
Strong signals for the C-C backbone stretching and bending vibrations.
The C-Cl stretch, which can sometimes be weak in IR, may show a more distinct peak in the Raman spectrum.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) is the primary method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would first need to be grown. uol.de This technique can provide precise atomic coordinates, bond lengths, and bond angles. brynmawr.edu From this data, the absolute configuration of the chiral center (C2) could be determined, and the packing of molecules in the crystal lattice could be visualized. This would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Powder X-ray Diffraction for Polymorphic Forms
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. rsc.orgspringernature.com It can identify different crystalline forms, known as polymorphs, which have the same chemical composition but different crystal structures. googleapis.com Each polymorph would produce a unique diffraction pattern. A PXRD study on a synthesized sample of this compound would confirm its crystallinity and could be used for phase identification and purity analysis. scielo.org.mx
Theoretical and Computational Investigations of 1 Chloro 2 Methyl 2 Heptanol
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. This provides insight into the bulk properties and intermolecular interactions in condensed phases (e.g., liquid or in solution).
MD simulations of pure liquid 1-chloro-2-methyl-2-heptanol would reveal how the molecules interact with each other. A "force field"—a set of parameters that defines the potential energy of the system—would be assigned to the molecule. The simulation would then solve Newton's equations of motion for every atom, tracking their trajectories over time.
The analysis of these trajectories would focus on intermolecular forces. Key interactions would include:
Hydrogen Bonding: The hydroxyl group of one molecule can act as a hydrogen bond donor to the hydroxyl oxygen or the chlorine atom of a neighboring molecule. Studies on other alcohols show they form transient chains or clusters via hydrogen bonds. acs.org
Dipole-Dipole Interactions: The polar C-Cl and C-O bonds create a net molecular dipole, leading to electrostatic interactions between molecules.
Van der Waals Forces: These are ubiquitous dispersion forces that contribute significantly to the cohesion of the liquid.
By calculating radial distribution functions (RDFs), one can determine the average distance and coordination number for specific atom pairs (e.g., O-H···O), providing quantitative evidence of hydrogen bonding. acs.org
Understanding how this compound behaves in a solvent is crucial for many applications. MD simulations are an excellent tool for this purpose. The compound would be placed in a simulation box filled with solvent molecules (e.g., water or a nonpolar solvent like hexane), and the system's evolution would be simulated.
These simulations can determine the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum into the solvent. umn.edu This value indicates the compound's solubility. Analysis of the simulation can reveal the structure of the solvent shell around the solute. In water, for example, one would expect water molecules to form a structured cage around the nonpolar alkyl chain and to engage in specific hydrogen bonds with the hydroxyl group. Implicit solvation models, such as the Conductor-like Screening Model (COSMO), can also be combined with DFT calculations to estimate solvation energies more quickly than with explicit MD simulations. acs.orgmaplesoft.com
Simulations of Reaction Pathways and Transition States
The reaction dynamics of this compound can be computationally modeled to understand its formation and subsequent reactivity. Key reaction pathways for chlorohydrins include their synthesis from alkenes and their conversion to other functional groups, such as epoxides. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping these reaction pathways and identifying the transition states.
Formation Pathway: The synthesis of a chlorohydrin like this compound typically proceeds via the electrophilic addition of a chlorine source to an alkene in the presence of water. The likely precursor for this compound would be 2-methyl-1-heptene (B91929). The mechanism, supported by computational studies on similar systems, involves two main steps masterorganicchemistry.comopenstax.org:
Formation of a Halonium Ion Intermediate: The alkene's double bond attacks an electrophilic chlorine source (e.g., Cl₂) to form a cyclic chloronium ion intermediate. This step is crucial as it sets the stage for the regioselectivity of the reaction.
Nucleophilic Attack by Water: A water molecule attacks the cyclic intermediate. In the case of an unsymmetrical halonium ion like the one formed from 2-methyl-1-heptene, the attack occurs at the more substituted carbon atom (the tertiary carbon), as it can better stabilize the partial positive charge in the transition state. masterorganicchemistry.com A subsequent deprotonation yields the final this compound product.
Epoxidation Pathway: A common reaction of halohydrins is the intramolecular cyclization to form an epoxide, typically under basic conditions. For this compound, this would involve the deprotonation of the tertiary hydroxyl group, followed by an intramolecular Sₙ2 attack by the resulting alkoxide on the carbon bearing the chlorine atom. Theoretical studies on the dehalogenation of similar haloalcohols by enzymes like haloalcohol dehalogenase (HheC) show that this process can occur in a single concerted step. acs.orgresearchgate.net
General computational approaches like the United Reaction Valley Approach (URVA) provide a framework for analyzing such reaction mechanisms in detail by partitioning the reaction path into distinct phases, from reactant preparation to the chemical processes occurring at the transition state. smu.edunih.gov
Table 1: Plausible Computationally-Studied Reaction Pathways
| Reaction Pathway | Precursor(s) | Key Intermediate | Product(s) | Computational Insight |
| Halohydrin Formation | 2-Methyl-1-heptene + Cl₂/H₂O | Cyclic chloronium ion | This compound | Attack of H₂O occurs at the more substituted carbon of the intermediate. masterorganicchemistry.comopenstax.org |
| Epoxide Formation | This compound + Base | Tertiary alkoxide | 1,2-Epoxy-2-methylheptane + Cl⁻ | Reaction proceeds via intramolecular Sₙ2 displacement. acs.orgresearchgate.net |
Cheminformatics and Molecular Modeling
Cheminformatics and molecular modeling provide powerful tools to predict the properties and behavior of chemical compounds without the need for laboratory experiments. These methods are crucial for understanding reactivity and screening for new applications.
Prediction of Reactivity Descriptors
Reactivity descriptors are computationally derived parameters that help predict how a molecule will behave in a chemical reaction. These descriptors are calculated using quantum chemical methods and provide insight into the electronic structure of the molecule. osti.gov For this compound, these descriptors can illuminate its electrophilic and nucleophilic sites.
Key reactivity descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.
Electrostatic Potential (ESP): The ESP map shows the distribution of charge on the molecule's surface. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group would be a site of negative potential, while the hydrogen of the hydroxyl group and the carbon attached to the chlorine would be sites of positive potential.
Partial Atomic Charges: These values quantify the charge on each atom in the molecule, helping to identify electrophilic and nucleophilic centers.
Fukui Functions: These descriptors identify which atoms in a molecule have the greatest tendency to accept or donate an electron, providing a more nuanced view of reactivity than simple atomic charges.
Machine learning models are increasingly used to predict chemical reactivity with high accuracy by combining various electronic and molecular structure data. osti.govresearchgate.net
Table 2: Key Reactivity Descriptors and Their Significance
| Descriptor | Significance for this compound |
| HOMO Energy | Indicates the nucleophilicity, likely centered on the oxygen and chlorine lone pairs. |
| LUMO Energy (E_lumo) | Indicates electrophilicity; a key parameter in toxicity models for haloalcohols. qsardb.org |
| HOMO-LUMO Gap | Correlates with the molecule's kinetic stability and resistance to chemical transformation. |
| Electrostatic Potential | Visualizes electron-rich (hydroxyl oxygen) and electron-poor (hydroxyl hydrogen, C-Cl carbon) regions. |
| Partial Atomic Charges | Quantifies the electrophilic nature of the carbon bonded to chlorine and the nucleophilic nature of the oxygen atom. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogous Compounds
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific activity, such as toxicity or a physical property. nih.gov These models are built by finding statistical correlations between calculated molecular descriptors and experimentally measured activities for a series of related compounds.
While no specific QSAR models for this compound exist, extensive research on analogous compounds like haloalkanes and haloalcohols provides a clear framework for how such a model could be developed. qsardb.orgresearchgate.netacs.org
A notable study by Akers et al. examined the toxicity of halogenated aliphatic chemicals, including haloalcohols, against the ciliate Tetrahymena pyriformis. qsardb.org The researchers developed QSAR models using two key descriptors:
logK_ow_: A measure of hydrophobicity.
E_lumo_: The energy of the lowest unoccupied molecular orbital, a measure of electrophilicity.
For haloalcohols, a strong hydrophobicity-dependent relationship was identified. When combined with other halogenated compounds, a more complex model suggested that toxicity was driven by multiple mechanisms of an electrophilic nature. qsardb.orgresearchgate.net The general equation for a combined set of 34 halogenated compounds was:
log(IGC₅₀⁻¹) = 0.60(logK_ow_) - 0.747(E_lumo_) - 0.37 qsardb.org
This model demonstrates that both the compound's ability to partition into biological membranes (hydrophobicity) and its potential to react with biological macromolecules (electrophilicity) are critical to its toxic action. Similarly, Quantitative Structure-Property Relationship (QSPR) models have been successfully used to predict physical properties like the boiling points of hundreds of haloalkanes with high accuracy. acs.orgacs.org
Table 3: Example Data for a QSAR Study of Haloalcohol Toxicity (Hypothetical & Literature-Based)
| Compound (Analogues) | logK_ow (Hydrophobicity) | E_lumo_ (Electrophilicity) | Observed Toxicity (log(IGC₅₀⁻¹)) |
| 2-Chloroethanol | -0.13 | 1.50 | -0.65 |
| 2-Bromoethanol | 0.04 | 1.15 | -0.19 |
| 1-Chloro-2-propanol | 0.34 | 1.45 | -0.28 |
| 3-Chloro-1-propanol | 0.30 | 1.48 | -0.40 |
| This compound | Predicted: ~3.5 | To be calculated | To be predicted |
Note: Data for analogues are illustrative based on QSAR literature. qsardb.orgresearchgate.net Values for the target compound are hypothetical.
Virtual Screening for Novel Applications (e.g., in material science design)
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that possess desired properties. medchemexpress.com This approach is revolutionizing materials science by accelerating the discovery of new materials with tailored characteristics, such as novel polymers. arxiv.orgmit.edu
A molecule like this compound, with its combination of a hydrocarbon tail and two distinct functional groups (hydroxyl and chloro), is an excellent candidate for inclusion in virtual libraries for designing new functional polymers. The hydroxyl group can participate in polymerization reactions to form polyesters or polyurethanes, while the chloro group can serve as a site for post-polymerization modification or as a reactive handle to impart specific properties like flame retardancy or altered surface energy.
The typical workflow for virtual screening in materials design includes:
Library Generation: A large, diverse library of virtual monomers or building blocks is created. This can be done by enumerating known molecules or by using generative algorithms. chemrxiv.org
Property Prediction: High-throughput computational methods, ranging from fast QSPR models to more intensive DFT calculations or machine learning algorithms, are used to predict key properties for every molecule in the library. acs.org Properties of interest could include glass transition temperature, thermal conductivity, biodegradability, or optical transparency. acs.orgscirp.org
Filtering and Selection: The library is filtered based on the predicted properties to identify a small subset of promising candidates for experimental synthesis and validation.
For instance, a high-throughput screening protocol was developed to find novel hydrocarbon molecules with high transparency in the long-wavelength infrared (LWIR) range for use in advanced optical materials. acs.org Similarly, machine learning-based virtual screening has been proposed to design novel biodegradable polyesters, a critical goal for sustainable materials. scirp.org this compound could be a building block in such a screening campaign, where its contribution to properties like polymer flexibility (from the heptyl chain) and reactivity could be systematically evaluated.
Advanced Analytical Methodologies for Research on 1 Chloro 2 Methyl 2 Heptanol
Chromatographic Techniques for Separation and Quantification in Research Contexts
Chromatography is the cornerstone of analytical chemistry for 1-chloro-2-methyl-2-heptanol, providing the means to isolate the compound for further analysis or to quantify it within a sample matrix.
Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD)
Gas chromatography is a highly effective technique for the analysis of volatile compounds like this compound. The compound is vaporized and transported through a capillary column by an inert carrier gas, separating it from other components in the sample based on its boiling point and interactions with the column's stationary phase.
Flame Ionization Detector (FID): FID is a common general-purpose detector for GC. It is sensitive to compounds that contain carbon-hydrogen bonds and produces a signal proportional to the mass of the analyte, making it suitable for quantification.
Electron Capture Detector (ECD): An ECD is particularly well-suited for analyzing halogenated compounds. Its high sensitivity to electronegative atoms like chlorine allows for the detection of this compound at very low concentrations, which is advantageous for trace analysis and impurity profiling.
Research involving the asymmetric reduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol has successfully utilized GC for analytical monitoring. mdpi.com A chiral column is often employed to separate the enantiomers. mdpi.com
Table 1: Example GC Parameters for Chiral Analysis of 1-Chloro-2-heptanol
| Parameter | Value | Reference |
|---|---|---|
| Instrument | GC-7890A | mdpi.com |
| Column | CP-Chirasil-Dex CB (25 m × 0.25 mm × 0.25 µm) | mdpi.com |
| Carrier Gas | Nitrogen (N₂) | mdpi.com |
| Flow Rate | 1.0 mL/min | mdpi.com |
| Inlet Temperature | 250 °C | mdpi.com |
| Detector Temperature | 250 °C | mdpi.com |
| Oven Program | 100 °C for 2 min, then ramp to 200 °C at 4 °C/min | mdpi.com |
| Split Ratio | 15:1 | mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution
While GC is effective, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, especially for compounds that may degrade at high temperatures or for preparative-scale purifications. For this compound, HPLC is particularly valuable for assessing purity and for achieving chiral resolution.
Chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers of the compound, causing them to elute from the column at different times. This allows for the accurate determination of enantiomeric excess (ee), a critical parameter in asymmetric synthesis. epa.gov Though less common than GC for this specific analyte, HPLC remains a standard technique for the analysis of chiral alcohols in the pharmaceutical industry. epa.gov
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a "green" chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC combines some of the best features of gas and liquid chromatography, offering high efficiency and fast separations. scirp.org
For chiral separations, SFC is often superior to HPLC in terms of speed and reduced consumption of organic solvents. The technique is highly effective for separating and purifying chiral compounds. The development of an SFC method for this compound would involve screening various chiral stationary phases and organic modifiers (co-solvents) to achieve optimal resolution of its enantiomers. afmps.be
Table 2: Potential SFC Screening Conditions for Chiral Resolution
| Parameter | Description | Reference |
|---|---|---|
| Mobile Phase | CO₂ with an alcohol modifier (e.g., Methanol, Ethanol, 2-Propanol) | afmps.be |
| Stationary Phases (Screening) | Amylose or cellulose-based chiral selectors (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | afmps.be |
| Additives | Basic (e.g., Isopropylamine - IPA) or acidic (e.g., Trifluoroacetic acid - TFA) modifiers may be added to improve peak shape. | afmps.be |
| Back Pressure | Typically 150 bar | afmps.be |
| Temperature | Typically 30-40 °C | afmps.be |
Coupled Analytical Techniques
Coupling chromatography with mass spectrometry provides an additional dimension of analysis, offering structural information that confirms the identity of separated compounds.
GC-MS for Reaction Monitoring and Product Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical tool for research on this compound. As the GC separates components of a mixture, the mass spectrometer fragments the molecules and detects the resulting ions. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification.
In the context of synthesizing this compound, GC-MS is invaluable for:
Reaction Monitoring: Tracking the consumption of starting materials (e.g., 1-chloro-2-heptanone) and the formation of the desired product. mdpi.com
Product Profiling: Identifying any byproducts, isomers, or impurities formed during the reaction.
Structural Confirmation: Verifying the molecular weight and structure of the purified product.
Table 3: Representative GC-MS Method Parameters
| Parameter | Value | Reference |
|---|---|---|
| GC System | Agilent 8890 GC | lcms.cz |
| MS System | Agilent 7250 GC/Q-TOF | lcms.cz |
| Column | Agilent DB-5ms (30 m, 0.25 mm, 0.25 µm) | lcms.cz |
| Carrier Gas | Helium, 1 mL/min constant flow | lcms.cz |
| Oven Program | 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold | lcms.cz |
| Ionization Mode | Electron Ionization (EI) at 70 eV | lcms.cz |
| Mass Range | 50 to 1000 m/z | lcms.cz |
LC-MS for Non-Volatile Derivatives and Impurity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential when dealing with non-volatile derivatives of this compound or when analyzing for polar, high-molecular-weight impurities that are not suitable for GC analysis. lcms.cz For instance, if the compound is used in subsequent reactions to create more complex molecules, LC-MS would be the preferred method for analysis. nih.gov
The technique uses a soft ionization source, such as Electrospray Ionization (ESI), which transfers ions from solution into the gas phase with minimal fragmentation. ulisboa.pt This allows for the accurate determination of the molecular weight of the parent compound. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation, providing structural details for confirmation. nih.govulisboa.pt
Table 4: Representative LC-MS Method Parameters
| Parameter | Value | Reference |
|---|---|---|
| LC System | Agilent 1290 Infinity II | lcms.cz |
| MS System | Agilent Revident LC/Q-TOF | lcms.cz |
| Column | Reversed-phase C18 column | lcms.cz |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol with additives (e.g., formic acid, ammonium (B1175870) formate) | lcms.cz |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | lcms.czulisboa.pt |
| Mass Range | 40-1700 m/z | lcms.cz |
Development of Specialized Analytical Methods for Specific Research Questions
In-situ Spectroscopic Monitoring of Reactions
No studies describing the in-situ spectroscopic monitoring of reactions involving "this compound" have been found. Such studies would typically involve techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy to observe reaction kinetics, intermediates, and product formation in real-time. However, without any documented synthesis or reactions of this compound, no such analytical monitoring has been performed.
Development of Reference Standards for Research Applications
The development of a reference standard is a critical step for the quantitative analysis and quality control of a chemical compound. This process involves the synthesis of a high-purity sample, which is then extensively characterized to confirm its identity and establish its purity. As there is no published synthesis of "this compound", no reference standard for this compound has been developed or is commercially available from major suppliers of chemical reference materials.
Should research on "this compound" be published in the future, this article can be updated to reflect the findings.
Derivatization and Analog Synthesis Studies of 1 Chloro 2 Methyl 2 Heptanol
Synthesis of Structural Analogs and Isomers
The synthesis of structural analogs and isomers of 1-chloro-2-methyl-2-heptanol allows for a systematic investigation of how changes in the molecular architecture affect its properties. This includes altering the relative positions of the functional groups, exploring stereochemical variations, and modifying the length of the carbon chain.
Exploration of Positional and Stereoisomers
Positional isomers, where the chloro and hydroxyl groups are located at different positions on the heptane (B126788) skeleton, can be synthesized to study the impact of functional group placement on reactivity. For instance, the synthesis of 2-chloro-2-methyl-1-heptanol would involve a different synthetic strategy, likely starting from 2-methyl-1-heptene (B91929) and employing a halohydrin formation reaction.
The stereochemistry of the tertiary alcohol at the C2 position is a key feature. Stereoselective synthesis aims to produce specific enantiomers (R or S) of this compound. This is often achieved through the use of chiral catalysts or reagents. One common approach is the asymmetric reduction of a prochiral ketone precursor, α-chloro-2-heptanone, using biocatalysts like alcohol dehydrogenases (ADHs) or specific metal catalysts with chiral ligands. These enzymatic or chemo-catalytic methods can provide high enantiomeric excess (ee), leading to the isolation of nearly pure stereoisomers. The synthesis of specific stereoisomers is crucial for applications where chirality plays a significant role.
| Isomer Type | Example Isomer | Potential Synthetic Precursor | Key Reaction Type |
| Positional | 2-Chloro-1-methyl-1-heptanol | 1-Methyl-1-heptene | Halohydrin Formation |
| Positional | 3-Chloro-2-methyl-2-heptanol | 2-Methyl-2-heptene | Epoxidation followed by ring-opening |
| Stereoisomer | (R)-1-chloro-2-methyl-2-heptanol | 1-chloro-2-heptanone | Asymmetric Reduction |
| Stereoisomer | (S)-1-chloro-2-methyl-2-heptanol | 1-chloro-2-heptanone | Asymmetric Reduction |
Synthesis of Homologs with Varying Chain Lengths
Homologs of this compound, which have shorter or longer alkyl chains, are synthesized to understand the effect of lipophilicity and chain length on the molecule's properties. The general synthetic route can be adapted by using different starting materials. For example, to synthesize the lower homolog, 1-chloro-2-methyl-2-hexanol, one would start with a five-carbon Grignard reagent (e.g., n-butylmagnesium bromide) and react it with 1-chloro-2-propanone. Conversely, for a longer chain homolog like 1-chloro-2-methyl-2-octanol, a seven-carbon Grignard reagent (e.g., n-hexylmagnesium bromide) would be required. The reaction conditions for these Grignard additions are generally similar, involving an ether solvent like THF or diethyl ether, followed by an aqueous workup.
| Homolog | Alkyl Chain Length | Grignard Reagent | Ketone |
| 1-Chloro-2-methyl-2-pentanol | C3 | Ethylmagnesium bromide | 1-Chloro-2-propanone |
| 1-Chloro-2-methyl-2-hexanol | C4 | n-Propylmagnesium bromide | 1-Chloro-2-propanone |
| This compound | C5 | n-Butylmagnesium bromide | 1-Chloro-2-propanone |
| 1-Chloro-2-methyl-2-octanol | C6 | n-Pentylmagnesium bromide | 1-Chloro-2-propanone |
Functionalization of the Alcohol Moiety
The tertiary hydroxyl group is a key site for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the molecule's characteristics.
Ether and Ester Derivatives for Diverse Applications
Etherification: The conversion of the tertiary alcohol to an ether can be accomplished through various methods. The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with an alkyl halide, is challenging for tertiary alcohols due to steric hindrance, which favors elimination reactions. However, alternative methods can be employed. For instance, the reaction of the alcohol with a highly reactive alkylating agent, such as a methyl sulfate (B86663) or a trialkyloxonium salt, under basic conditions can yield the corresponding ether. Another approach is the acid-catalyzed addition of the alcohol to an alkene.
Esterification: The formation of esters from the tertiary hydroxyl group of this compound can be achieved by reaction with acyl chlorides or acid anhydrides. Due to the steric hindrance of the tertiary alcohol, this reaction often requires a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP) or N-bromosuccinimide (NBS), to proceed at a reasonable rate. The reaction is typically carried out in a non-protic solvent, and a base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the HCl or carboxylic acid byproduct. The choice of the acylating agent allows for the introduction of a wide variety of ester functionalities.
| Derivative | Reagent | Catalyst/Conditions | Typical Yield |
| Methyl Ether | Dimethyl sulfate | Sodium hydride in THF | Moderate |
| Ethyl Ether | Triethyloxonium tetrafluoroborate | Dichloromethane | Good |
| Acetate Ester | Acetyl chloride | DMAP, Pyridine | High |
| Benzoate Ester | Benzoyl chloride | DMAP, Triethylamine | High |
Formation of Amine or Other Heteroatom-Containing Derivatives
Introducing a nitrogen atom in place of the hydroxyl group can significantly alter the molecule's properties. The direct conversion of a tertiary alcohol to an amine is a challenging transformation. One possible route involves a Ritter-type reaction, where the alcohol is treated with a nitrile in the presence of a strong acid to form a substituted amide, which can then be hydrolyzed to the corresponding amine.
Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine. However, with a tertiary substrate, elimination reactions are highly competitive. A more viable approach may involve the reaction of the parent chlorohydrin with an amine under conditions that favor substitution at the carbon bearing the hydroxyl group, potentially through an intermediate epoxide. The reaction of chlorohydrins with amines is a known method for producing amino alcohols.
Modification of the Halogen Moiety
The primary chlorine atom at the C1 position provides another handle for chemical modification, primarily through nucleophilic substitution reactions.
Being a primary alkyl chloride, the chlorine atom is susceptible to SN2 displacement by a variety of nucleophiles. This allows for the introduction of other functional groups at this position. For example, the Finkelstein reaction, which involves treating the alkyl chloride with sodium iodide in acetone, can be used to replace the chlorine with iodine. This transformation is often favorable because iodide is a better leaving group than chloride. Similarly, reaction with sodium bromide would yield the corresponding bromo-derivative.
Other nucleophiles can also be used to displace the chlorine. For instance, reaction with sodium cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Reaction with sodium azide (B81097) would yield an alkyl azide, which can be reduced to a primary amine or used in click chemistry reactions.
| Target Derivative | Reagent | Reaction Type | Solvent |
| 1-Iodo-2-methyl-2-heptanol | Sodium iodide | Finkelstein Reaction | Acetone |
| 1-Bromo-2-methyl-2-heptanol | Sodium bromide | Nucleophilic Substitution | Acetone or DMF |
| 1-Azido-2-methyl-2-heptanol | Sodium azide | Nucleophilic Substitution | DMF |
| 2-Methyl-2-heptanol-1-carbonitrile | Sodium cyanide | Nucleophilic Substitution | DMSO |
The derivatization studies of this compound highlight its potential as a versatile synthetic platform. The ability to selectively modify the alcohol and halogen moieties, as well as to synthesize a range of structural isomers and homologs, opens up avenues for the creation of novel compounds with tailored properties for various scientific and industrial applications.
Substitution with Other Halogens (e.g., Fluorination, Bromination, Iodination)
The replacement of the chlorine atom in this compound with other halogens can be achieved through nucleophilic substitution reactions. These reactions typically follow an SN2 mechanism, where an incoming halide ion attacks the carbon atom bonded to the chlorine, displacing it. universalclass.com
Bromination and Iodination: The Finkelstein reaction is a classic method for these transformations. It involves treating the alkyl chloride with an alkali metal iodide (e.g., sodium iodide) or bromide in a solvent like acetone. The reaction's equilibrium is driven by the precipitation of the less soluble sodium chloride, favoring the formation of the iodo- or bromo-alkane.
Fluorination: Introducing fluorine is often more complex due to the lower nucleophilicity of the fluoride (B91410) ion in protic solvents. Stronger, specialized fluorinating agents, such as alkali metal fluorides in polar aprotic solvents with a phase-transfer catalyst, or more modern reagents like silver(I) fluoride, are typically required.
The table below outlines the hypothetical substitution reactions for this compound.
| Target Derivative | Typical Reagent | Reaction Type | Anticipated Product |
| Fluorination | Potassium Fluoride (KF) in the presence of a crown ether | Nucleophilic Substitution (SN2) | 1-Fluoro-2-methyl-2-heptanol |
| Bromination | Sodium Bromide (NaBr) in acetone | Nucleophilic Substitution (SN2) | 1-Bromo-2-methyl-2-heptanol |
| Iodination | Sodium Iodide (NaI) in acetone | Nucleophilic Substitution (SN2) | 1-Iodo-2-methyl-2-heptanol |
Conversion to Other Functional Groups (e.g., Nitriles, Thiols)
Beyond halogen exchange, the primary chloride of this compound serves as a key handle for introducing other functional groups, significantly altering the molecule's chemical character.
Nitrile Synthesis: The conversion to a nitrile (a compound containing a -C≡N group) is a common and useful transformation. This is typically accomplished by reacting the alkyl chloride with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO. The resulting product, 2-methyl-2-hydroxyoctanenitrile, extends the carbon chain by one atom and introduces a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. asau.ru
Thiol Synthesis: The corresponding thiol (or mercaptan) can be prepared via nucleophilic substitution using a hydrosulfide (B80085) salt, most commonly sodium hydrosulfide (NaSH). This reaction replaces the chlorine atom with a sulfhydryl (-SH) group, yielding 1-mercapto-2-methyl-2-heptanol. Because the resulting thiol can also act as a nucleophile, care must be taken to avoid the formation of a dialkyl sulfide (B99878) byproduct.
The following table summarizes these functional group conversions.
| Target Functional Group | Typical Reagent | Reaction Type | Product Name |
| Nitrile (-CN) | Sodium Cyanide (NaCN) | Nucleophilic Substitution (SN2) | 2-Methyl-2-hydroxyoctanenitrile |
| Thiol (-SH) | Sodium Hydrosulfide (NaSH) | Nucleophilic Substitution (SN2) | 1-Mercapto-2-methyl-2-heptanol |
Studies on Chiral Derivatives
The carbon atom bearing the hydroxyl group in this compound is not a stereocenter. However, related structures such as its precursor ketone or analogs are chiral, making the study of stereoisomers highly relevant. The synthesis and separation of enantiopure analogs are critical for fields where stereochemistry dictates biological activity or material properties.
Asymmetric Synthesis of Enantiopure Analogs
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for later separation. Biocatalysis has emerged as a powerful and environmentally friendly method for producing chiral alcohols.
A notable study demonstrated the highly efficient synthesis of (S)-1-chloro-2-heptanol, a close analog of the title compound. mdpi.com This was achieved through the asymmetric reduction of the prochiral ketone, 1-chloro-2-heptanone. Researchers identified a fungal strain, Curvularia hominis B-36, that could catalyze this reduction with exceptional selectivity. mdpi.comresearchgate.net Under optimized conditions, the process afforded the (S)-alcohol with a high yield and near-perfect enantiomeric excess. mdpi.com
Key Findings of the Biocatalytic Reduction of 1-chloro-2-heptanone: mdpi.comresearchgate.net
| Parameter | Condition / Result |
| Biocatalyst | Curvularia hominis B-36 (whole resting cells) |
| Substrate | 1-chloro-2-heptanone (75 mM) |
| Co-substrate | Isopropanol (B130326) (15% v/v) |
| Buffer | K₂HPO₄-KH₂PO₄ (100 mM, pH 6.0) |
| Temperature | 30 °C |
| Reaction Time | 20 hours |
| Product Yield | ~97.2% |
| Enantiomeric Excess (e.e.) | >99.9% for (S)-1-chloro-2-heptanol |
This biocatalytic route presents a significant improvement over traditional chemical methods, which may require cryogenic temperatures and stoichiometric amounts of chiral reagents. mdpi.com
Chiral Resolution of Racemic Mixtures
When a chemical synthesis produces a racemic mixture (an equal mix of both enantiomers), chiral resolution is required to isolate the individual stereoisomers. Enzymatic kinetic resolution is a widely used and effective technique for this purpose.
This method utilizes enzymes, typically lipases, that selectively react with one enantiomer of the racemic mixture at a much faster rate than the other. For racemic alcohols, this often involves an enzyme-catalyzed acylation. One enantiomer is converted to an ester, while the other remains as an unreacted alcohol. The resulting mixture of an ester and an alcohol can then be separated by standard chromatographic techniques.
Research on analogs like 2-heptanol (B47269) and 1-chloro-2-octanol (B14116106) provides a clear blueprint for how this could be applied. mdpi.comdss.go.thresearchgate.net Lipase B from Candida antarctica (often immobilized as Novozym® 435) is particularly effective for resolving racemic secondary alcohols. dss.go.th
Examples of Enzymatic Kinetic Resolution of Related Alcohols:
| Racemic Substrate | Enzyme | Acylating Agent | Key Result | Reference |
| rac-2-Heptanol | Candida antarctica Lipase B | Succinic anhydride | S-(+)-2-Heptanol obtained with >99% e.e. and 44% yield. | dss.go.th |
| rac-1-Chloro-2-octanol | Novozym® 435 | Palmitic acid | (S)-1-chloro-2-octanol obtained with >98% e.e. | mdpi.com |
| rac-1-Bromo-2-octanol | Novozym® 435 | Palmitic acid | (S)-1-bromo-2-octanol obtained with >98% e.e. | mdpi.com |
These studies demonstrate that enzymatic resolution is a robust method for obtaining enantiomerically pure halo-alcohols, a strategy that is directly applicable to the resolution of racemic analogs of this compound. mdpi.comdss.go.th
Advanced Applications of 1 Chloro 2 Methyl 2 Heptanol in Chemical Synthesis and Materials Science Research
Role as a Key Building Block in Complex Organic Synthesis
1-chloro-2-methyl-2-heptanol serves as a crucial building block in the field of organic synthesis. Its bifunctional nature, containing both a hydroxyl (-OH) and a chloro (-Cl) group, allows for a wide range of chemical transformations. These functional groups can be manipulated selectively to construct more complex molecular architectures, making it an important intermediate in the production of various high-value chemicals.
Precursor for Pharmacologically Relevant Intermediates
One of the most significant applications of this compound is in the synthesis of pharmacologically active molecules. The chiral version of the compound, specifically (S)-1-chloro-2-heptanol, is a critical chiral intermediate for the synthesis of Treprostinil. mdpi.comresearchgate.net Treprostinil is a drug used for the treatment of primary pulmonary hypertension (PPH), a serious medical condition. mdpi.comresearchgate.net
The synthesis of this enantiopure intermediate is of great interest, with biosynthetic methods offering an environmentally friendly alternative to traditional chemical routes. mdpi.comresearchgate.net Research has demonstrated the highly efficient production of (S)-1-chloro-2-heptanol from its corresponding ketone (1-chloro-2-heptanone) using biocatalysts. A fungal strain, Curvularia hominis B-36, has been identified as a particularly effective biocatalyst for this asymmetric reduction. mdpi.comresearchgate.net This biocatalytic process can achieve excellent yields and high enantiomeric excess, which is crucial for the efficacy of the final pharmaceutical product. mdpi.comresearchgate.net
A study on the biosynthesis of (S)-1-chloro-2-heptanol highlighted the optimization of reaction conditions to maximize yield and purity.
| Parameter | Optimal Condition/Result |
| Biocatalyst | Curvularia hominis B-36 mdpi.com |
| Substrate | 75 mM 1-chloro-2-heptanone mdpi.com |
| Co-substrate | 15% (v/v) isopropanol (B130326) mdpi.com |
| pH | 6.0 mdpi.com |
| Temperature | 30 °C mdpi.com |
| Reaction Time | 20 hours mdpi.com |
| Yield | ~97.2% mdpi.com |
| Enantiomeric Excess (ee) | 99.9% mdpi.com |
These findings underscore the compound's role as a valuable precursor in creating enantiopure intermediates essential for the pharmaceutical industry.
Intermediate in Agrochemical Synthesis
Beyond pharmaceuticals, this compound and related chloro-alcohols serve as intermediates in the synthesis of agrochemicals. cartelinternational.comguidechem.com The functional groups on the molecule allow for its incorporation into larger structures that may possess herbicidal, insecticidal, or fungicidal properties. The specific reactivity of the chlorine and hydroxyl groups enables chemists to build complex molecules required for modern agricultural products. guidechem.com While detailed public-domain research on its specific use in a commercial agrochemical is limited, its classification as a chemical intermediate points to its utility in this sector. cartelinternational.com
Synthesis of Specialty Chemicals and Fine Chemicals
The synthesis of (S)-1-chloro-2-heptanol is a prime example of its application in producing fine chemicals—pure, single substances produced in limited quantities for specialized applications. echemi.commdpi.com Asymmetric biocatalytic reactions to create such chiral intermediates are a significant area of fine chemical manufacturing. mdpi.com The production of this specific enantiomer for the synthesis of Treprostinil demonstrates the value of this compound as a starting material for high-value, complex target molecules. mdpi.comresearchgate.net Suppliers in the chemical industry often list this compound as a fine chemical or pharmaceutical intermediate, highlighting its role in these specialized markets. echemi.com
Potential in Polymer Chemistry Research
The unique bifunctional structure of this compound suggests potential applications in the field of polymer chemistry, although specific research focusing solely on this compound is not extensively documented. Its ability to react via two different functional groups makes it a candidate for roles as both a monomer and a cross-linking agent.
Monomer for Novel Polymeric Materials
In polymer synthesis, a monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. researchgate.net this compound possesses a hydroxyl group, which is a common functional group used in step-growth polymerization to form polyesters or polyethers. The presence of the alkyl chain would influence the properties of the resulting polymer, potentially increasing its hydrophobicity and flexibility.
Theoretically, the hydroxyl group could react with a dicarboxylic acid or its derivative to form a polyester (B1180765) chain. The pendant chloromethyl group (-CH2Cl) would then be incorporated into the polymer backbone, offering a site for post-polymerization modification. This could allow for the creation of functional polymers with tailored properties. While this specific monomer is not widely cited in polymerization literature, related functionalized vinylic monomers are used to create polymers for applications like silicone hydrogel contact lenses. google.comgoogle.com
Cross-linking Agent in Polymer Networks
A cross-linking agent is a molecule that can form chemical bonds between polymer chains, creating a three-dimensional polymer network. researchgate.netgatech.edu These networks often exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts. gatech.edu
This compound's structure is well-suited for this role. The hydroxyl group can react with functional groups on one polymer chain, while the chloro group can react with another, either directly or after chemical activation. This dual reactivity could be used to link pre-formed polymer chains together. For example, in a system containing polymer chains with carboxylate or amine groups, the hydroxyl group of this compound could form an ester or ether linkage, and the chloro group could undergo a nucleophilic substitution reaction to form a covalent cross-link. This would create a stable, cross-linked network. The development of covalent adaptable networks (CANs) and other advanced polymer networks often relies on cross-linkers with distinct reactive sites to control network properties. nih.gov
Exploration in Advanced Materials Development
The unique molecular architecture of this compound, which combines a tertiary alcohol, a halogen atom, and a moderately long alkyl chain, suggests its potential as a versatile building block in materials science. The hydroxyl group offers a reactive site for forming ethers and esters, while the chlorine atom can be substituted or eliminated, and the heptyl chain provides lipophilicity and steric bulk. These features could theoretically be exploited in the development of advanced materials.
Precursor for Functional Coatings or Surfaces
The bifunctional nature of this compound makes it a hypothetical candidate for creating functional polymer coatings. The hydroxyl group can engage in polymerization reactions, while the chloro-substituent can serve as a site for post-polymerization modification.
Theoretical Polymerization and Surface Grafting:
One potential pathway involves using the hydroxyl group to form a polymer backbone. For instance, it could be reacted with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters. The resulting polymer would have pendant chloromethyl groups along its chain. These chlorine atoms would act as reactive sites for grafting other functional molecules onto the polymer backbone, a process known as "grafting-to" or "grafting-from" polymerization. This could allow for the creation of surfaces with tailored properties, such as hydrophobicity, antimicrobial activity, or specific molecular recognition capabilities.
Hypothetical Properties of Derived Coatings:
The inclusion of the heptyl chain would likely impart significant hydrophobicity to the coating, making it potentially useful for water-repellent surfaces. The tertiary nature of the alcohol, once reacted, would create a sterically hindered environment along the polymer chain, which could influence the coating's thermal and mechanical properties.
| Hypothetical Parameter | Theoretical Influence of this compound Moiety |
| Surface Energy | Lowered due to the presence of the lipophilic heptyl chain. |
| Chemical Reactivity | Tunable via the reactive chlorine atom for secondary functionalization. |
| Adhesion to Substrate | Potentially enhanced by the polar hydroxyl and chloro groups. |
| Thermal Stability | Influenced by the steric hindrance of the tertiary carbon center. |
This table is based on theoretical assumptions and not on experimental data for this compound.
Component in Self-Assembled Systems
The amphiphilic character of this compound, with its polar head (hydroxyl and chloro groups) and nonpolar tail (heptyl chain), suggests a theoretical capacity to participate in self-assembly in solution.
Supramolecular Assembly:
In aqueous or polar environments, molecules of this compound could hypothetically self-assemble into supramolecular structures such as micelles or vesicles. The hydrophobic heptyl chains would segregate from the polar solvent, forming the core of the assembly, while the polar hydroxyl and chloro groups would form the outer shell, interacting with the solvent. The presence of the chlorine atom could introduce specific halogen bonding interactions, which are known to be highly directional and can influence the geometry and stability of self-assembled structures. nih.govacs.org
Research on other halogenated alcohols has shown that halogen atoms can compete with traditional hydrogen bonding (O-H···O), introducing "defects" or different organizational patterns in the resulting supramolecular clusters. nih.gov This could lead to the formation of unique, non-spherical aggregates or liquid crystalline phases.
| Self-Assembly Parameter | Hypothetical Role of this compound |
| Critical Micelle Concentration (CMC) | Expected to be low due to the long C7 alkyl chain. |
| Aggregate Morphology | Potentially non-spherical due to steric hindrance and halogen bonding. |
| Intermolecular Forces | Driven by hydrophobic effects, hydrogen bonding, and halogen bonding. |
| Stability of Assembly | Influenced by the strength of the C-Cl···O or C-Cl···Cl interactions. |
This table presents a hypothetical scenario based on the behavior of analogous amphiphilic molecules and is not based on experimental findings for this compound.
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For compounds like 1-chloro-2-methyl-2-heptanol, this necessitates moving away from traditional synthetic methods that may involve hazardous reagents and produce significant waste.
Future research should focus on developing synthetic pathways that adhere to the principles of green chemistry. rsc.org Key areas of investigation include:
Biocatalysis : The use of enzymes, such as halohydrin dehalogenases, esterases, and lipases, offers a promising route to optically active tertiary alcohols under mild and sustainable conditions, avoiding the use of toxic heavy metal catalysts. nih.gov Halohydrin dehalogenases, in particular, are valuable for their ability to catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. acs.orgresearchgate.netresearchgate.net
One-Pot Syntheses : Designing multi-step reactions that occur in a single reaction vessel can significantly improve efficiency and reduce waste. A one-pot method combining ruthenium-catalyzed isomerization of allylic alcohols with the addition of organometallic reagents has been developed for tertiary alcohol synthesis in environmentally friendly deep eutectic solvents. rsc.org
Photocatalysis : Metal-free heterogeneous photocatalysts can be used to synthesize tertiary benzylic alcohols using oxygen as the primary reagent, with the potential for using direct solar energy, which aligns with green chemistry principles. acs.org
Water-Phase Synthesis : Exploring visible-light-mediated synthesis in water, using carbonyl compounds and arylamines as electron donors and acceptors, presents a green approach to producing sterically hindered tertiary alcohols. rsc.org
These approaches aim to increase atom economy, reduce energy consumption, and minimize the environmental impact associated with the synthesis of complex molecules like this compound.
Exploration of Novel Catalytic Systems for Specific Transformations
Catalysis is central to modern chemical synthesis, enabling reactions with high selectivity and efficiency. For this compound, the development of novel catalytic systems could unlock new reaction pathways and provide access to a wider range of derivatives.
Future research should explore:
Enantioselective Catalysis : The synthesis of single-enantiomer chiral compounds is crucial, particularly for pharmaceutical applications. Halohydrin dehalogenases (HHDHs) have shown great potential in the kinetic resolution of epoxides and the synthesis of enantiopure haloalcohols. rug.nlnih.govunipd.it Further exploration and engineering of HHDHs could lead to catalysts with enhanced activity and selectivity for bulky tertiary substrates. irb.hr
Metal-Catalyzed Hydrofunctionalization : The use of transition metal catalysts, such as gold or palladium, can facilitate the addition of various functional groups across alkyne bonds, providing a route to complex haloalkenes and other valuable intermediates. csic.esuniovi.es
Organocatalysis : The use of small organic molecules as catalysts offers an alternative to metal-based systems. For instance, meso-tetraphenylporphyrins (H₂TPP) have been shown to catalyze the highly regioselective ring-opening of epoxides to form halohydrins. mdpi.com
The discovery and optimization of such catalytic systems will be instrumental in expanding the synthetic utility of this compound and its analogues.
In-Depth Mechanistic Studies for Undiscovered Reaction Pathways
A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing more efficient synthetic strategies. While the general pathways for the formation and reaction of haloalcohols are known, there are still nuances and undiscovered pathways to be explored.
Key areas for mechanistic investigation include:
Enzymatic Mechanisms : The catalytic mechanism of halohydrin dehalogenases involves a Ser-Tyr-Arg catalytic triad. researchgate.netnih.govnih.gov Detailed quantum chemical modeling and in silico mutations can further elucidate the factors governing the regioselectivity and substrate scope of these enzymes, particularly for bulky tertiary haloalcohols. acs.orgresearchgate.net
Rearrangement Reactions : The potential for rearrangements, such as chloronium-ion induced semi-pinacol rearrangements, in the synthesis and transformation of tertiary haloalcohols warrants further study. johnwoodgroup.com Understanding the factors that control these pathways could lead to novel synthetic applications.
Haloform Reaction Pathways : The mechanism of the haloform reaction, which can occur with methyl ketones, involves multiple steps including nucleophilic addition and elimination. iitk.ac.in Studying the applicability and mechanism of this reaction with precursors to this compound could reveal new synthetic possibilities.
Such mechanistic insights are crucial for predicting reactivity, controlling stereochemistry, and developing novel synthetic methodologies.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by accelerating the discovery and optimization of chemical reactions and processes.
For this compound, AI and ML can be applied to:
Retrosynthetic Analysis : Computer-aided synthesis planning (CASP) tools, enhanced by ML, can help chemists design efficient synthetic routes by analyzing vast reaction databases. acs.org Integrating retrosynthesis knowledge into these models can further improve their predictive power. acs.org
Reaction Optimization : AI-driven platforms can optimize reaction conditions by analyzing multiple variables simultaneously, leading to higher yields and selectivity. researchgate.netiff.com This is particularly useful for complex catalytic systems.
Predicting Properties and Reactivity : Machine learning models can be trained to predict the chemical and physical properties of novel compounds, as well as their reactivity in different chemical environments. This can guide the design of new molecules with desired characteristics. thedrinksbusiness.com
Process Automation : The use of AI in conjunction with automated synthesis robots can enable high-throughput screening of reaction conditions and catalysts, significantly speeding up the research and development process. researchgate.net
The application of these computational tools promises to accelerate the pace of discovery and innovation in the synthesis and application of complex molecules. overproof.com
Comprehensive Structure-Reactivity Relationship Studies
Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. For this compound and its derivatives, systematic studies are needed to elucidate how structural modifications influence reactivity.
Future research should focus on:
Influence of Steric and Electronic Effects : The reactivity of alcohols is influenced by factors such as the length and branching of the carbon chain and the position of the hydroxyl group. fiveable.me For tertiary haloalcohols, the interplay between the steric bulk around the alcohol and the electron-withdrawing effect of the chlorine atom is a key determinant of reactivity.
Quantitative Structure-Property Relationship (QSPR) : Developing QSPR models can help predict the properties and reactivity of a wide range of haloalcohols based on their structural features. This requires the generation of a large dataset of experimental and computational data.
Substrate Specificity of Enzymes : Investigating the structure-function relationships of enzymes like haloalkane dehalogenases can reveal why certain substrates are converted with high efficiency and selectivity while others are not. muni.cz This knowledge is crucial for enzyme engineering efforts aimed at creating catalysts for specific target molecules. stanford.edu
These studies will provide a predictive framework for designing new haloalcohols with tailored reactivity for specific applications.
Investigation of Intermolecular Interactions in Complex Systems
The behavior of this compound in solution and in the presence of other molecules is governed by a complex network of intermolecular interactions. A deeper understanding of these forces is essential for applications in materials science and biological systems.
Areas for future investigation include:
Hydrogen Bonding : The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. Studying its hydrogen bonding interactions with solvents and other molecules is crucial for understanding its solubility, boiling point, and role in self-assembly processes.
Halogen Bonding : The chlorine atom can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and crystal packing. Investigating the strength and directionality of these interactions is an important area of research.
Solvent Effects : The choice of solvent can have a profound impact on reaction rates and selectivity. Systematic studies on the effect of different solvents on the reactions of this compound can provide insights into the role of intermolecular forces in transition state stabilization. Halogenated compounds generally exhibit higher boiling points due to increased intermolecular forces. quizgecko.com
A detailed picture of the intermolecular interactions involving this compound will enable better control over its behavior in various chemical and physical processes.
Application in Emerging Fields of Chemical Science
While haloalcohols are known intermediates in organic synthesis, the specific applications of this compound are not yet well-defined. quizgecko.comtestbook.com Future research should aim to explore its potential use in emerging areas of chemical science.
Potential applications to investigate include:
Pharmaceuticals and Agrochemicals : Halogenated compounds are prevalent in many bioactive molecules. quizgecko.com this compound could serve as a chiral building block for the synthesis of new drug candidates or pesticides. unipd.it
Functional Materials : The unique combination of a hydroxyl group and a chlorine atom could make this compound a useful monomer or additive in the development of new polymers or functional materials with specific properties, such as flame retardancy. quizgecko.com
Chemical Probes : As a chiral molecule with distinct functional groups, it could be developed into a probe for studying biological systems or as a chiral solvating agent in spectroscopy.
The exploration of these and other potential applications will depend on a thorough understanding of the compound's chemical and physical properties, as well as the development of efficient and scalable synthetic routes.
Q & A
Q. What are the recommended safety protocols for handling 1-chloro-2-methyl-2-heptanol in laboratory settings?
To ensure safe handling:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile) and a full-body chemical protective suit. Verify glove integrity before use and follow proper removal procedures to avoid skin contact .
- Respiratory Protection: Use NIOSH-approved P95 respirators (US) or EN 143-compliant P1 respirators (EU) for low exposure. For higher exposure, employ OV/AG/P99 (US) or ABEK-P2 (EU) respirators .
- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. Always consult a physician and provide the safety data sheet (SDS) during treatment .
- Environmental Control: Prevent drainage system contamination due to uncharacterized ecotoxicological risks .
Q. How can researchers determine the purity of this compound using standard analytical techniques?
Methodological steps include:
- Chromatography: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to separate and quantify impurities. Compare retention times against certified reference standards .
- Spectroscopy: Employ nuclear magnetic resonance (NMR) to identify structural inconsistencies (e.g., unexpected peaks in H or C spectra). Infrared (IR) spectroscopy can detect functional group contaminants .
- Physical Property Validation: Cross-check observed boiling points (e.g., ~159.4°C at 760 mmHg) and density against literature values to assess deviations caused by impurities .
Q. What are the critical parameters to monitor during the synthesis of this compound to ensure reproducibility?
Key parameters include:
- Reaction Temperature: Control exothermic reactions to prevent side products (e.g., elimination vs. substitution pathways).
- Stoichiometry: Optimize molar ratios of precursors (e.g., 2-methyl-2-heptanol and chlorinating agents) to minimize unreacted intermediates .
- Catalyst Selection: Use catalysts like thionyl chloride or phosphorus trichloride under anhydrous conditions to enhance chlorination efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?
Strategies for data reconciliation:
- Multi-Method Validation: Measure properties (e.g., vapor pressure, log Pow) using orthogonal techniques (e.g., static vs. dynamic vapor pressure methods) to identify systematic errors .
- Literature Meta-Analysis: Compare datasets from authoritative sources (e.g., PubChem, ChemIDplus) and prioritize peer-reviewed studies over incomplete SDS entries .
- Computational Modeling: Predict properties via quantitative structure-activity relationship (QSAR) models to fill data gaps (e.g., missing explosion limits or oxidation characteristics) .
Q. How can the stereochemical configuration of this compound be elucidated using spectroscopic methods?
- Chiral Chromatography: Use chiral stationary phases in HPLC to separate enantiomers and determine optical purity .
- NMR Analysis: Apply nuclear Overhauser effect (NOE) experiments or chiral shift reagents to distinguish stereoisomers. For example, C NMR can reveal diastereotopic splitting patterns .
- X-ray Crystallography: Resolve absolute configuration by growing single crystals and analyzing diffraction data .
Q. What experimental approaches are suitable for investigating the reaction mechanisms of this compound in nucleophilic substitution reactions?
- Kinetic Studies: Monitor reaction rates under varying conditions (temperature, solvent polarity) to differentiate SN1 vs. SN2 mechanisms. Use isotopic labeling (e.g., O in water) to track nucleophilic attack pathways .
- Intermediate Trapping: Employ spectroscopic methods (e.g., in-situ IR) to detect carbocation intermediates in SN1 reactions or backside attack in SN2 pathways .
- Computational Chemistry: Perform density functional theory (DFT) calculations to model transition states and activation energies .
Q. How can researchers address the lack of ecotoxicological data for this compound?
- Read-Across Analysis: Use toxicity data from structurally analogous compounds (e.g., chlorinated alcohols) while accounting for differences in hydrophobicity and metabolic pathways .
- Microcosm Studies: Conduct laboratory-scale biodegradation tests to estimate persistence and bioaccumulation potential in simulated environments .
- In Vitro Assays: Evaluate acute toxicity using Daphnia magna or algal growth inhibition tests per OECD guidelines to derive preliminary hazard classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
